molecular formula C17H12O2 B1582622 6-Benzoyl-2-naphthol CAS No. 52222-87-4

6-Benzoyl-2-naphthol

Cat. No. B1582622
CAS RN: 52222-87-4
M. Wt: 248.27 g/mol
InChI Key: MJKZGSBXCWNUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzoyl-2-naphthol, also known as 6-Hydroxy-2-naphthyl phenyl ketone, is a chemical compound with the molecular formula C17H12O2 . It has a molecular weight of 248.28 .


Synthesis Analysis

This compound has been used in the synthesis of potassium 6-benzoyl-2-naphthyl sulfate, a substrate for histochemical investigation of aryl sulfatase activity . It was also used in the preparation of a substrate for histochemical demonstration of acid phosphatase in the organs of albino rats .


Molecular Structure Analysis

The linear formula of this compound is C6H5COC10H6OH . The compound has an aromatic framework with multiple reactive sites, making it a valuable precursor for the synthesis of diverse heterocyclic compounds .


Chemical Reactions Analysis

This compound has been utilized in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . Its electron-rich aromatic framework with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 161-162°C . It is soluble in ethanol . The compound is likely to be mobile in the environment due to its water solubility .

Scientific Research Applications

Photochemistry and Polymer Science

A study by Bentley and McKellar (1976) explored the effects of 6-benzoyl-2-naphthol on the photo-oxidation rate of polypropylene. The findings revealed that this compound acts as a light stabilizer for polypropylene, contrasting with similar compounds which act as prodegradants. This suggests its potential application in enhancing the durability of polypropylene materials when exposed to light (Bentley & McKellar, 1976).

Histochemistry

Defendi (1957) investigated the tissue affinity of various naphthols, including this compound, for histochemical staining. The study indicated that this compound shows a strong binding affinity to certain cell structures, particularly epithelial cell cytoplasm, and minimal binding in other tissues such as connective tissue and kidney glomeruli. This selective staining property highlights its utility in the histochemical localization of enzymes (Defendi, 1957).

Organic Chemistry and Catalysis

Deb et al. (2016) developed a method for the benzoylation or formylation of naphthols/phenols using copper salt catalysts. This study shows the potential of using this compound in synthetic organic chemistry, particularly in the regioselective acylation of substrates (Deb et al., 2016).

Pharmaceutical Analysis

Ohyama et al. (2009) developed a sensitive high-performance liquid chromatography-fluorescence method for determining naphthols, including 1- and 2-naphthol, in human plasma. This methodology could be adapted for the analysis of this compound in biological samples, facilitating its study in pharmacological contexts (Ohyama et al., 2009).

Safety and Hazards

6-Benzoyl-2-naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and may spread in water systems due to its water solubility . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(6-hydroxynaphthalen-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-16-9-8-13-10-15(7-6-14(13)11-16)17(19)12-4-2-1-3-5-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZGSBXCWNUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200273
Record name Ketone, 6-hydroxy-2-naphthyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52222-87-4
Record name (6-Hydroxy-2-naphthalenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52222-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoyl-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzoyl-2-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ketone, 6-hydroxy-2-naphthyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2-naphthyl phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BENZOYL-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVY9GCI1OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzoyl-2-naphthol
Reactant of Route 2
Reactant of Route 2
6-Benzoyl-2-naphthol
Reactant of Route 3
Reactant of Route 3
6-Benzoyl-2-naphthol
Reactant of Route 4
6-Benzoyl-2-naphthol
Reactant of Route 5
Reactant of Route 5
6-Benzoyl-2-naphthol
Reactant of Route 6
Reactant of Route 6
6-Benzoyl-2-naphthol

Q & A

Q1: How does the structure of 6-benzoyl-2-naphthol influence its binding affinity compared to other naphthols?

A: Studies have shown that this compound and 6-bromo-2-naphthol exhibit significantly higher tissue affinity compared to simpler naphthols like 1-naphthol and 2-naphthol. [] This difference in binding is primarily attributed to the presence of the benzoyl and bromo substituents, respectively. These bulky groups likely influence the molecule's polarity and solubility, leading to enhanced interactions with specific cellular components. Consequently, azo dyes derived from this compound and 6-bromo-2-naphthol show greater adsorption to tissues compared to those derived from 1- or 2-naphthol. []

Q2: What factors influence the binding of this compound and its derived azo dyes to tissues?

A2: Several factors can influence the interaction between this compound, its derived azo dyes, and tissues. These include:

  • Solubility: The inherent solubility of the naphthol plays a crucial role. This compound and 6-bromo-2-naphthol, being less soluble, tend to bind more strongly to tissue components. []
  • Tissue type: Different tissues exhibit varying affinities for this compound. For instance, epithelial cells show a high affinity, while connective tissues, kidney glomeruli, inner medulla, and cell nuclei demonstrate limited binding. []
  • Concentration: The concentration of both the naphthol and the protein present in the tissue homogenate directly impacts the extent of dye adsorption. Higher concentrations generally lead to increased binding. []
  • Incubation time and pH: These factors can significantly influence staining intensity, likely by affecting the accessibility of binding sites and the chemical reactivity of both the naphthol and the tissue. []

Q3: What are the implications of this compound's binding properties for interpreting enzyme activity assays?

A: When using this compound-based substrates for colorimetric enzyme assays, it's crucial to consider the potential for non-specific adsorption to tissue homogenates. [] This adsorption can lead to an overestimation of enzyme activity if the unbound dye is not adequately removed before measurement. Researchers must carefully optimize assay conditions and incorporate appropriate controls to mitigate this interference and ensure accurate interpretation of results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.